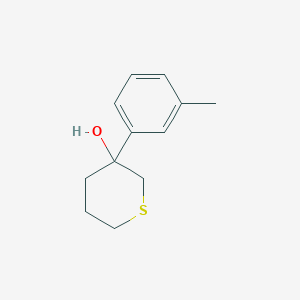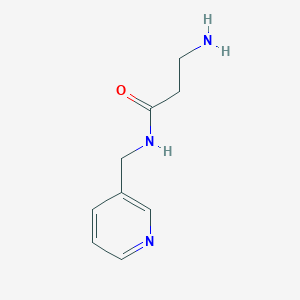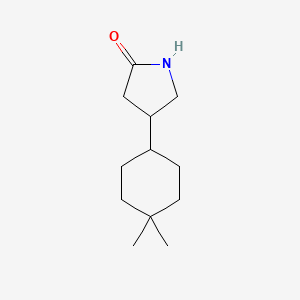
4-(4,4-Dimethylcyclohexyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,4-Dimethylcyclohexyl)pyrrolidin-2-one is a chemical compound with the molecular formula C12H21NO and a molecular weight of 195.30 g/mol . It belongs to the class of pyrrolidin-2-ones, which are five-membered lactams. This compound is characterized by the presence of a dimethylcyclohexyl group attached to the pyrrolidin-2-one ring, making it a unique and interesting molecule for various scientific applications.
準備方法
The synthesis of 4-(4,4-Dimethylcyclohexyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
4-(4,4-Dimethylcyclohexyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidin-2-one ring can lead to the formation of carboxylic acids, while reduction can yield amines.
科学的研究の応用
4-(4,4-Dimethylcyclohexyl)pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon for the synthesis of various bioactive molecules . In biology and medicine, pyrrolidin-2-one derivatives are known for their potent biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Additionally, this compound is used in the development of novel pharmaceuticals and as a scaffold for drug discovery .
作用機序
The mechanism of action of 4-(4,4-Dimethylcyclohexyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidin-2-one ring can interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents . This interaction can modulate various biological processes, making it a valuable compound for therapeutic applications.
類似化合物との比較
4-(4,4-Dimethylcyclohexyl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and biological activities. The unique presence of the dimethylcyclohexyl group in this compound distinguishes it from other pyrrolidin-2-one derivatives, providing it with distinct chemical and biological properties.
特性
分子式 |
C12H21NO |
|---|---|
分子量 |
195.30 g/mol |
IUPAC名 |
4-(4,4-dimethylcyclohexyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H21NO/c1-12(2)5-3-9(4-6-12)10-7-11(14)13-8-10/h9-10H,3-8H2,1-2H3,(H,13,14) |
InChIキー |
IMNGPUASDRUUMM-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(CC1)C2CC(=O)NC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


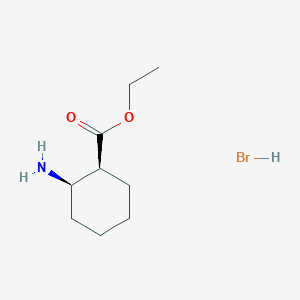
methanol](/img/structure/B13204909.png)
![4-(3-Bromophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13204911.png)
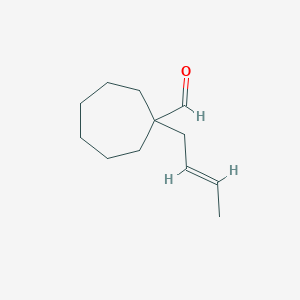
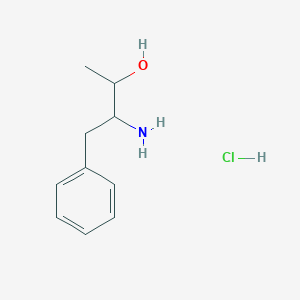
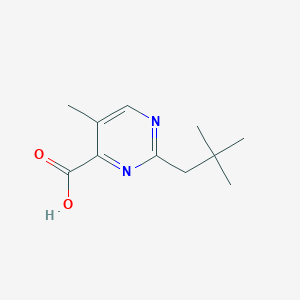
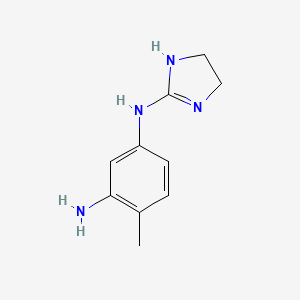
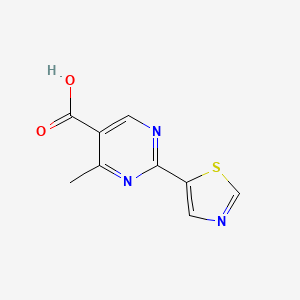
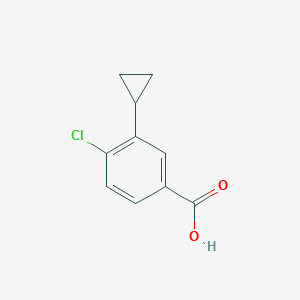
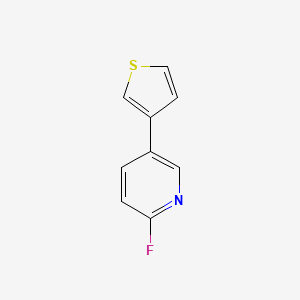

![9-Thia-3-azabicyclo[4.2.1]nonane](/img/structure/B13204958.png)
